

Benchmarking NK7-902: A Comparative Guide to Inflammasome Inhibitors

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Compound of Interest		
Compound Name:	NK7-902	
Cat. No.:	B15606143	Get Quote

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BASEL, Switzerland – December 9, 2025 – In the rapidly evolving landscape of therapies targeting inflammation, a novel molecule, **NK7-902**, has emerged as a potent and selective degrader of NEK7, a key protein in the activation of the NLRP3 inflammasome. This guide provides a comprehensive comparison of **NK7-902** with established NLRP3 inflammasome inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of its performance based on available preclinical data.

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide array of inflammatory diseases.[1] The development of small molecules that can modulate its activity is therefore of significant therapeutic interest. NK7-902 represents a novel approach by targeting NEK7 for degradation via a cereblon (CRBN) molecular glue mechanism.[2][3][4] This guide will benchmark NK7-902 against direct NLRP3 inhibitors, including the widely studied MCC950 and the natural product Oridonin, as well as the clinical-stage compound Dapansutrile.

Mechanism of Action: A Divergent Approach

NK7-902 operates through a distinct mechanism compared to direct NLRP3 inhibitors. As a molecular glue, it induces the ubiquitination and subsequent proteasomal degradation of NEK7. [2][3] NEK7 is a serine/threonine kinase that has been shown to be essential for the assembly and activation of the NLRP3 inflammasome, acting as a bridge between adjacent NLRP3



subunits.[1][3] By eliminating NEK7, **NK7-902** effectively blocks the formation of a functional inflammasome complex.

In contrast, inhibitors like MCC950 and Oridonin directly target the NLRP3 protein. MCC950 is a potent and selective inhibitor that is thought to bind to the NACHT domain of NLRP3, locking it in an inactive conformation and preventing its ATPase activity, which is crucial for inflammasome assembly.[5][6] Oridonin, a natural diterpenoid, also targets the NACHT domain, but through a covalent modification of a specific cysteine residue (Cys279).[7] Dapansutrile (also known as OLT1177) is another selective NLRP3 inhibitor that has been shown to block the formation of the inflammasome complex and is currently in clinical trials for various inflammatory conditions.[8][9]

Comparative Efficacy: In Vitro and In Vivo Models

The following tables summarize the available quantitative data for **NK7-902** and comparator inflammasome inhibitors.

Table 1: In Vitro Potency of Inflammasome Inhibitors



Compound	Target	Cell Type	Assay	IC50 / DC50	Reference
NK7-902	NEK7 Degradation	Human Primary Monocytes	NEK7 Degradation	DC50: 0.2 nM	[10]
Human PBMCs	NEK7 Degradation	DC50: 1.6 nM	[10]		
Mouse Splenocytes	NEK7 Degradation	DC50: 54.2 nM	[10]	-	
MCC950	NLRP3	Bone Marrow- Derived Macrophages (BMDMs)	IL-1β Release	IC50: 7.5 nM	[5][11]
Oridonin	NLRP3	Mouse Macrophages	IL-1β Release	IC50: 780.4 nM	[7][12]
Dapansutrile (OLT1177)	NLRP3	Human Macrophages	IL-1β Release	-	[8]

Table 2: In Vivo Efficacy of Inflammasome Inhibitors



Compound	Animal Model	Dosing	Key Findings	Reference
NK7-902	Cryopyrin- Associated Periodic Syndrome (CAPS) Mouse Model	20 mg/kg, p.o.	Blocked NLRP3 pathway activation	[10]
Mouse Acute Peritonitis Model	300 mg/kg, p.o.	Strong degradation of NEK7 in spleen and inhibition of IL-1β release in blood	[2]	
MCC950	MSU-Induced Peritonitis in Mice	40 mg/kg	Inhibition of IL-1β in serum and peritoneal cavity	[13]
Oridonin	MSU-Induced Gouty Arthritis Model	-	Significant anti- inflammatory activity	[12]
Dapansutrile (OLT1177)	Experimental Autoimmune Encephalomyeliti s (EAE) Mouse Model	-	Potent anti- inflammatory effects and amelioration of EAE severity	[14]
Acute Gout Flare (Phase 2a Clinical Trial)	100 mg QD - 500 mg QID	Safe and effective in reducing joint pain	[8][9]	

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation



of these inflammasome inhibitors.

In Vitro NLRP3 Inflammasome Activation

A common in vitro method to assess NLRP3 inflammasome inhibition involves a two-step activation process in immune cells such as bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).[2][3][10][15]

- Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS), for several hours.[15][16][17] This step upregulates the expression of NLRP3 and pro-IL-1β.
- Activation (Signal 2): Following priming, a second stimulus is introduced to trigger the assembly of the NLRP3 inflammasome. Common activators include:
 - ATP: Extracellular ATP is a potent activator of the P2X7 receptor, leading to potassium efflux and NLRP3 activation.[3][17][18]
 - Nigericin: A microbial toxin that acts as a potassium ionophore, directly causing potassium efflux.[15][16]
- Inhibitor Treatment: The test compound (e.g., NK7-902, MCC950) is typically added to the cell culture before or concurrently with the activation signal.
- Readout: The inhibitory effect is quantified by measuring the levels of mature IL-1β and IL-18 in the cell supernatant using ELISA, and by assessing caspase-1 activation via Western blot.
 [3]

In Vivo Mouse Models

- 1. LPS/ATP-Induced Peritonitis Model: This acute inflammatory model is used to assess the in vivo efficacy of inflammasome inhibitors.[18]
- Mice are first primed with an intraperitoneal (i.p.) injection of LPS.
- After a few hours, the inflammasome is activated by an i.p. injection of ATP.

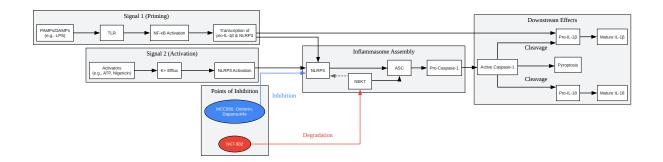


- The test compound is administered, often orally or via i.p. injection, prior to the inflammatory challenge.
- Efficacy is determined by measuring the levels of IL-1 β in the peritoneal lavage fluid and serum.[18][19]
- 2. Cryopyrin-Associated Periodic Syndrome (CAPS) Mouse Model: These are genetically engineered mouse models that harbor gain-of-function mutations in the Nlrp3 gene, leading to constitutive inflammasome activation and a severe inflammatory phenotype.[20][21][22]
- These mice spontaneously develop inflammatory symptoms, providing a model for chronic inflammasome-driven disease.
- The therapeutic effect of an inhibitor is evaluated by monitoring the reduction in systemic inflammation, such as decreased serum IL-1β levels and amelioration of inflammatory symptoms.[21]

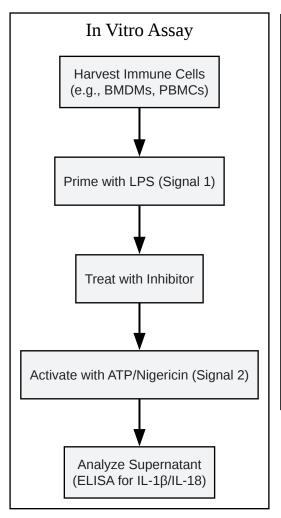
Visualizing the Pathways and Processes

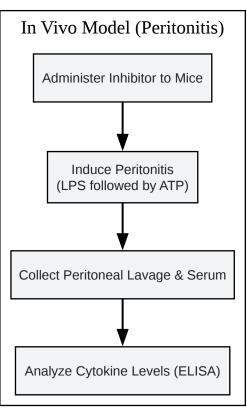
To further elucidate the mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.

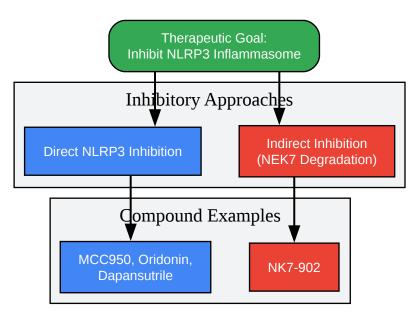












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